3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
Description
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 4-chlorophenyl sulfonyl group (SO₂-C₆H₄-Cl) at the 3-position and a 2-naphthyl group (C₁₀H₇) at the 1-position.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUEXLVKLGYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ketone Oxidation | KMnO₄, acidic conditions | 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)propanoic acid | Forms carboxylic acid via cleavage of the α-C–H bond |
Reduction Reactions
The sulfonyl and ketone groups are susceptible to reduction:
Sulfonyl Group Reduction
The sulfonyl group can be reduced to a sulfide or thiol:
Ketone Reduction
The ketone group is reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C | 1-(2-Naphthyl)-3-[(4-chlorophenyl)sulfonyl]propan-1-ol | >90% |
| BH₃·THF | THF, 0°C | Same as above | 85% |
Nucleophilic Substitution
The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack:
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
Oxadiazole Formation
Reaction with hydrazine followed by cyclization:
Electrophilic Aromatic Substitution
The naphthyl group undergoes electrophilic substitution:
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 3-[(4-Biphenyl)sulfonyl]-1-(2-naphthyl)-1-propan |
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic chemistry for synthesizing more complex molecules. Its sulfonyl group is particularly useful for introducing functional groups into various organic frameworks.
Research indicates that 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against multiple bacterial strains, particularly Gram-positive bacteria. The sulfonyl group enhances interaction with bacterial enzymes, disrupting cell wall synthesis.
- Anticancer Activity : Preliminary investigations suggest cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Mechanisms may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Medicinal Chemistry
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific molecular targets, which may lead to the development of new pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Research
In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These findings highlight its potential role in cancer therapeutics, warranting further investigation into its mechanisms.
Case Study 3: Anti-inflammatory Properties
Research demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines in cellular models of inflammation. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfanyl vs. Sulfonyl Groups
The compound 3-[(4-chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone () differs by replacing the sulfonyl (SO₂) with a sulfanyl (S) group. Key distinctions:
- Electronic Effects : Sulfonyl groups are stronger electron-withdrawing groups compared to sulfanyl, which may alter reactivity in nucleophilic/electrophilic reactions.
- Biological Activity : Sulfonyl groups often enhance metabolic stability and binding affinity in drug-like molecules, whereas sulfanyl groups may increase lipophilicity .
Enone Derivatives with Chlorophenyl/Naphthyl Groups
Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one () share the chlorophenyl and aryl ketone motifs but replace the sulfonyl group with an α,β-unsaturated ketone (enone).
- Cytotoxicity: Enones in showed moderate cytotoxicity (IC₅₀ ~10–50 μM in cancer cell lines), attributed to Michael acceptor reactivity.
- Synthetic Routes: Enones are typically synthesized via Claisen-Schmidt condensation (), whereas sulfonyl propanones may require sulfonation or oxidation of sulfanyl precursors .
Pharmacologically Active Propanones
RS 67333 and RS 39604 () are 1-propanone derivatives with piperidinyl and methoxybenzyl groups, developed as serotonin 5-HT₄ receptor agonists.
- Bioactivity: These compounds exhibit nanomolar receptor affinity (RS 67333: Ki ~1–10 nM). The sulfonyl/naphthyl propanone may lack such specificity but could share metabolic pathways due to the propanone backbone .
- Structural Flexibility : The naphthyl group in the target compound may enhance π-π stacking interactions compared to smaller aryl groups in RS analogs .
Data Table: Comparative Analysis of Analogous Compounds
Key Research Findings
- Sulfonyl vs. Sulfanyl Stability : Sulfonyl derivatives generally exhibit higher oxidative stability and lower metabolic degradation rates compared to sulfanyl analogs, making them preferable in drug design .
- Cytotoxicity Trade-offs: Enone derivatives () demonstrate cytotoxicity linked to α,β-unsaturated ketones, a feature absent in the target compound. This suggests divergent therapeutic applications (e.g., anticancer vs. CNS targets) .
- Synthetic Challenges: Sulfonyl propanones may require multi-step synthesis (e.g., oxidation of sulfanyl precursors), whereas enones are accessible via one-step condensations .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a sulfonyl compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClO3S, with a molecular weight of approximately 358.84 g/mol. The compound features a sulfonyl group (–SO2) attached to a propanone backbone, which is further substituted with a 4-chlorophenyl group and a 2-naphthyl group. This unique structure contributes to its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthaldehyde in the presence of a base such as sodium hydroxide or triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 15 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 12 | Induction of apoptosis |
| A549 (Lung cancer) | 8 | Inhibition of cell cycle progression |
| HeLa (Cervical cancer) | 10 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple mechanisms, including the disruption of mitochondrial function and modulation of apoptotic pathways .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of sulfonamide compounds, including this one, exhibited potent antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into structural modifications to enhance efficacy .
- Anticancer Research : Another investigation focused on the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects at low concentrations. The research suggested potential applications in developing new anticancer therapies .
- Mechanistic Insights : A recent study explored the molecular mechanisms underlying the compound's activity, identifying specific targets within cellular pathways that are crucial for its antimicrobial and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
